molecular formula C7H11BrN2 B1374808 5-bromo-2-tert-butyl-1H-imidazole CAS No. 1559067-54-7

5-bromo-2-tert-butyl-1H-imidazole

Cat. No.: B1374808
CAS No.: 1559067-54-7
M. Wt: 203.08 g/mol
InChI Key: MEAHFTSCWFTUCC-UHFFFAOYSA-N
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Description

5-bromo-2-tert-butyl-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom at the 5-position and a tert-butyl group at the 2-position makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: 5-bromo-2-tert-butyl-1H-imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They can interact with various biological targets, making them valuable in drug discovery.

Medicine: Imidazole derivatives, including this compound, are explored for their therapeutic potential. They have shown promise in the development of antifungal, antibacterial, and anticancer agents.

Industry: In the industrial sector, imidazole compounds are used in the production of corrosion inhibitors, dyes, and polymers. Their unique chemical properties make them suitable for various applications.

Safety and Hazards

The safety data sheet for 5-bromo-2-tert-butyl-1H-imidazole suggests avoiding breathing mist, gas or vapours . It also recommends avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-tert-butyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-2-tert-butyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different substituents at the 5-position.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the imidazole ring.

Mechanism of Action

The mechanism of action of 5-bromo-2-tert-butyl-1H-imidazole depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The bromine atom and tert-butyl group can influence the binding affinity and selectivity of the compound for its molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • 5-bromo-1-tert-butyl-1H-benzo[d]imidazole
  • 5-bromo-1-tert-butylbenzimidazole

Comparison: 5-bromo-2-tert-butyl-1H-imidazole is unique due to its specific substitution pattern. The presence of the bromine atom at the 5-position and the tert-butyl group at the 2-position distinguishes it from other imidazole derivatives. This unique structure can influence its reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-tert-butyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHFTSCWFTUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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